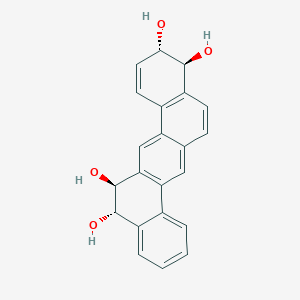
Amediplase
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amediplase is a thrombolytic agent that has been developed for the treatment of acute ischemic stroke. It is a genetically engineered protein that has been designed to dissolve blood clots in the brain, which can cause a stroke. Amediplase is a promising drug that has the potential to revolutionize the treatment of stroke, which is one of the leading causes of death and disability worldwide.
作用機序
Amediplase works by converting plasminogen, an inactive protein in the blood, into plasmin, an active enzyme that dissolves blood clots. Amediplase specifically targets the blood clots in the brain, which can cause a stroke. By dissolving these blood clots, amediplase can restore blood flow to the affected area of the brain, which can prevent further damage and improve outcomes for patients.
生化学的および生理学的効果
Amediplase has a number of biochemical and physiological effects on the body. It increases the activity of plasmin, which can lead to the dissolution of blood clots. It also activates the fibrinolytic system, which helps to prevent the formation of new blood clots. Amediplase can also increase blood flow to the affected area of the brain, which can improve outcomes for patients.
実験室実験の利点と制限
Amediplase has a number of advantages and limitations for lab experiments. One advantage is that it is a highly specific drug that targets blood clots in the brain. This makes it an ideal drug for studying the mechanisms of stroke and the effects of thrombolytic agents. However, one limitation is that it can be difficult to produce and purify the protein for use in experiments.
将来の方向性
There are a number of future directions for the development and use of amediplase. One direction is to optimize the dosing and administration of the drug to improve outcomes for patients. Another direction is to develop new formulations of the drug that can be administered more easily and effectively. Additionally, researchers are exploring the use of amediplase in other conditions, such as pulmonary embolism and deep vein thrombosis.
In conclusion, amediplase is a promising drug that has the potential to revolutionize the treatment of stroke. It is a highly specific drug that targets blood clots in the brain and has been shown to be safe and effective in clinical trials. While there are still challenges to overcome, the future looks bright for the development and use of amediplase.
合成法
Amediplase is synthesized using recombinant DNA technology. The gene that codes for the protein is inserted into a host cell, which then produces the protein. The protein is then purified and formulated into a drug that can be administered to patients.
科学的研究の応用
Amediplase has been extensively studied in preclinical and clinical trials. In preclinical studies, amediplase has been shown to effectively dissolve blood clots in animal models of stroke. In clinical trials, amediplase has been shown to be safe and effective in patients with acute ischemic stroke.
特性
CAS番号 |
151912-11-7 |
|---|---|
製品名 |
Amediplase |
分子式 |
C22H18O4 |
分子量 |
346.4 g/mol |
IUPAC名 |
(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol |
InChI |
InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |
InChIキー |
YQINXCSNGCDFCQ-CMOCDZPBSA-N |
異性体SMILES |
C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O |
SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
その他のCAS番号 |
151910-75-7 |
同義語 |
amediplase CGP 42935 K2tu-PA MEN 9036 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



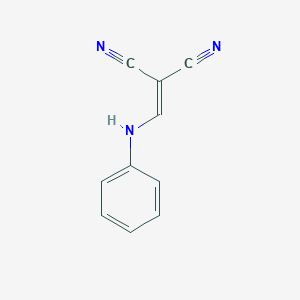
![ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate](/img/structure/B179062.png)
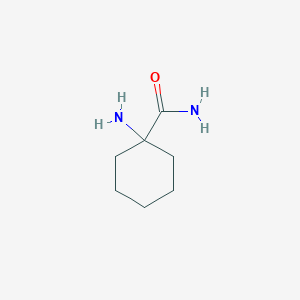
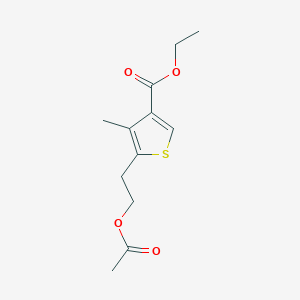
![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)
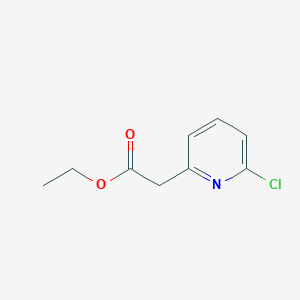
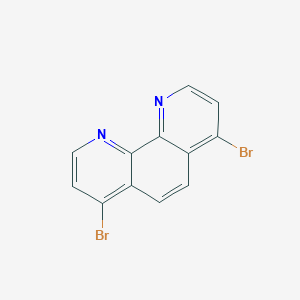
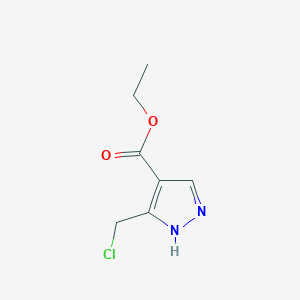
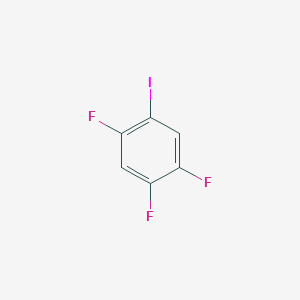
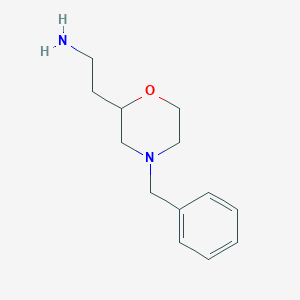
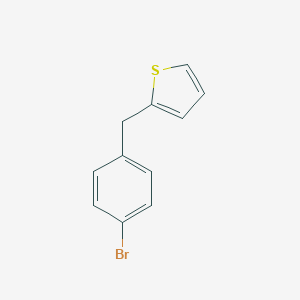
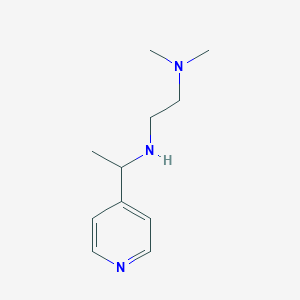
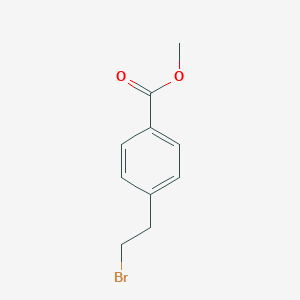
![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)